

# Avotaciclib independent verification studies

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

Cat. No.: S3612582

Get Quote

## Available Data on Avotaciclib

The table below summarizes the key information available from the search results:

| Property                     | Available Data                                                                                                                                                                                                                  |
|------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Synonyms                     | BEY1107 [1]                                                                                                                                                                                                                     |
| Target                       | Cyclin-dependent kinase 1 (CDK1) [1]                                                                                                                                                                                            |
| Proposed Mechanism           | Orally active CDK1 inhibitor; inhibits proliferation and induces apoptosis of tumor cells [1].                                                                                                                                  |
| Research Applications        | Cancer research (e.g., pancreatic cancer, lung cancer) [1]. Used as a tool compound in <i>in vitro</i> studies to investigate mechanisms of paclitaxel resistance in ovarian cancer [2].                                        |
| Experimental Data (In Vitro) | Inhibited cell viability in radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines (H1437R, H1568R, H1703R, H1869R) with EC <sub>50</sub> values ranging from 0.580 to 0.918 $\mu$ M after 48-hour treatment [1]. |
| Independent Study Context    | One identified study used Avotaciclib as a selective CDK1 inhibitor to probe the pro-apoptotic role of CDK1 in overcoming paclitaxel resistance in ovarian cancer cells [2].                                                    |

## Experimental Protocol from an Independent Study

One research paper used **Avotaciclub** to investigate the mechanism of apoptotic cell death in paclitaxel-resistant ovarian cancer cells [2]. The methodology provides an example of its application in experimental protocols:

- **Cell Lines:** HEYA8, HEYA8-MDR (paclitaxel-resistant), SKOV3, SKOV3-TR (paclitaxel-resistant) ovarian cancer cells.
- **Reagents:** **Avotaciclub** (HY-137432) was purchased from MedChemExpress.
- **Experimental Procedure:**
  - **Cell Culture:** Paclitaxel-resistant cell lines were maintained with 50 nM paclitaxel to sustain resistance.
  - **Treatment:** Cells were treated with a combination of paclitaxel and duloxetine, with or without pre-treatment with **Avotaciclub**.
  - **Apoptosis Assay:** After 48 hours of drug treatment, apoptotic cell death was measured by staining cells with Annexin V-FITC and propidium iodide, followed by analysis using a flow cytometer.
  - **Western Blot Analysis:** Drug-treated cells were lysed, and proteins were resolved by SDS-PAGE. Membranes were incubated with primary antibodies (e.g., Cleaved PARP, p-Bcl-2) and secondary antibodies to detect protein expression levels related to apoptosis.
- **Key Finding:** Pre-treatment with **Avotaciclub** (a CDK1 inhibitor) suppressed the apoptotic cell death induced by the combination of paclitaxel and duloxetine, supporting the role of CDK1 in the pro-apoptotic pathway [2].

## CDK1's Role in Apoptosis Signaling Pathway

The study that utilized **Avotaciclub** explored the dual role of CDK1, which can be leveraged to overcome drug resistance. The diagram below illustrates this signaling pathway.



Click to download full resolution via product page

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Avotacilib (BEY1107) | CDK1 Inhibitor [medchemexpress.com]
2. Proapoptotic role of CDK1 in overcoming paclitaxel resistance ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Avotaciclib independent verification studies]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3612582#avotaciclib-independent-verification-studies>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)